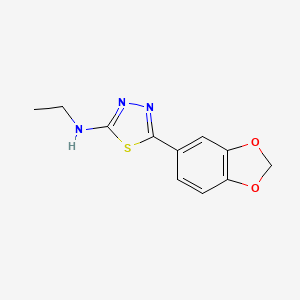
1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-ethyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,4-thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-ethyl- typically involves the reaction of 1,3,4-thiadiazole derivatives with benzodioxole derivatives under specific conditions. One common method involves the use of vanadium oxide loaded on fluorapatite as a catalyst in a multicomponent reaction. This reaction is carried out in ethanol solvent at room temperature, yielding high product efficiency .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of green synthesis techniques and heterogeneous catalysts like vanadium oxide on fluorapatite suggests a move towards more sustainable and efficient production methods .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .
Wissenschaftliche Forschungsanwendungen
1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-ethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential as an inhibitor of specific enzymes, making it a candidate for drug development.
Medicine: It has been evaluated for its anticancer activity, particularly against breast cancer cell lines.
Industry: Its unique chemical properties make it useful in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1,3,4-thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-ethyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the STAT3 enzyme, which plays a role in cancer cell proliferation. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
- 1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-phenyl-
- 1,3,4-Thiadiazolo-[3,2-α]-pyrimidine-6-carbonitrile
Comparison: Compared to similar compounds, 1,3,4-thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-ethyl- is unique due to its specific substitution pattern, which imparts distinct biological activities. For example, its N-ethyl substitution enhances its solubility and bioavailability, making it more effective in biological applications .
Eigenschaften
CAS-Nummer |
83796-29-6 |
|---|---|
Molekularformel |
C11H11N3O2S |
Molekulargewicht |
249.29 g/mol |
IUPAC-Name |
5-(1,3-benzodioxol-5-yl)-N-ethyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H11N3O2S/c1-2-12-11-14-13-10(17-11)7-3-4-8-9(5-7)16-6-15-8/h3-5H,2,6H2,1H3,(H,12,14) |
InChI-Schlüssel |
SUNUOBINTKOGIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NN=C(S1)C2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















